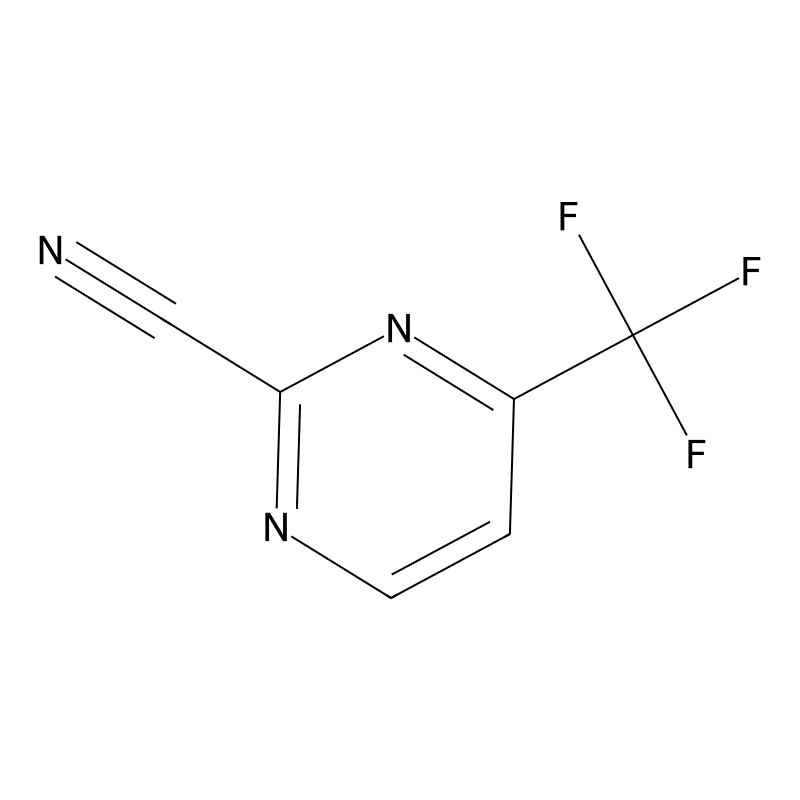

4-(Trifluoromethyl)pyrimidine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Agrochemical and Pharmaceutical Industries

Specific Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines and its derivatives have found extensive use in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries.

Results or Outcomes: Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials.

Application in Interfacial Interactions Study

Specific Scientific Field: Physical Chemistry

Results or Outcomes: The outcomes of this study can provide insights into the interactions between pyrimidines and phospholipid membranes, which is crucial in understanding their behavior in biological systems.

Application in Humidity Control

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Pyridine chemicals, which include pyrimidines, have been used to control humidity in designated areas or enclosed storage areas.

Results or Outcomes: By controlling humidity, these chemicals can reduce spoilage, mould, and mildew.

Application in Anticancer Drug Discovery

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis.

Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years.

Application in Synthesis of Agrochemical and Pharmaceutical Ingredients

Summary of the Application: Trifluoromethylpyridines and its derivatives have found extensive use in the agrochemical and pharmaceutical industries.

Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

4-(Trifluoromethyl)pyrimidine-2-carbonitrile is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the fourth position and a cyano group at the second position of the pyrimidine ring. Its molecular formula is C6H2F3N3, and it has a molecular weight of approximately 173.0954 g/mol . This compound is notable for its unique trifluoromethyl substituent, which enhances its chemical stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

There is no documented information regarding the specific mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile.

As with any new compound, it is advisable to handle 4-(Trifluoromethyl)pyrimidine-2-carbonitrile with proper safety precautions. Due to the presence of the trifluoromethyl group, similar compounds have been shown to exhibit some degree of toxicity []. Since specific data for this compound is limited, general laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it reactive towards nucleophiles.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic substitution reactions on the aromatic ring, affecting regioselectivity.

- Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions, potentially leading to various derivatives.

These reactions are significant for synthesizing more complex molecules and exploring their biological activities.

The biological activity of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile has been investigated in various studies. Compounds with similar structures often exhibit:

- Antiviral Activity: Pyrimidine derivatives are known for their potential as antiviral agents.

- Antitumor Properties: Some studies suggest that trifluoromethylated compounds may possess anticancer properties due to their ability to interfere with cellular processes.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, although detailed studies are required to confirm these activities.

These properties make it a candidate for further pharmacological exploration.

Several synthetic routes have been proposed for the preparation of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile:

- Cyclization Reactions: Starting from appropriate precursors containing cyano and trifluoromethyl groups, cyclization can yield the desired pyrimidine structure.

- Fluorination Reactions: Introduction of the trifluoromethyl group can be achieved through fluorination of existing pyrimidine derivatives.

- Multi-step Synthesis: A combination of functional group transformations may be employed to construct the compound from simpler starting materials.

Each method has its advantages and limitations regarding yield, purity, and scalability.

4-(Trifluoromethyl)pyrimidine-2-carbonitrile has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery, particularly in developing antiviral or anticancer agents.

- Agrochemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity.

- Chemical Intermediates: It can be used as a building block in synthesizing more complex organic molecules.

Interaction studies involving 4-(Trifluoromethyl)pyrimidine-2-carbonitrile focus on its binding affinity and interactions with biological targets:

- Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.

- Receptor Ligand Studies: Understanding its role as a ligand in receptor binding can elucidate its pharmacological potential.

These studies are crucial for assessing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 4-(Trifluoromethyl)pyrimidine-2-carbonitrile. Here is a comparison highlighting their uniqueness:

The unique trifluoromethyl and cyano groups in 4-(Trifluoromethyl)pyrimidine-2-carbonitrile distinguish it from these compounds, potentially enhancing its lipophilicity and reactivity in biological systems.